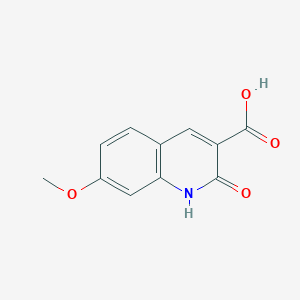

7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

描述

7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a quinoline derivative characterized by a methoxy group at position 7, a ketone at position 2, and a carboxylic acid at position 2. This scaffold is part of a broader class of 2-oxo-1,2-dihydroquinoline-3-carboxylic acids, which are studied for diverse biological activities, including analgesic, antimicrobial, and anticancer properties . The methoxy group at position 7 may influence electronic and steric properties, affecting solubility, receptor binding, and metabolic stability. Synthesis typically involves condensation and hydrolysis steps, as seen in related compounds .

属性

IUPAC Name |

7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-7-3-2-6-4-8(11(14)15)10(13)12-9(6)5-7/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFIIRKKNJSHFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation of Aniline Derivatives

A widely used method involves the cyclocondensation of 3,4-dimethoxyaniline with β-keto esters. For instance, reacting 3,4-dimethoxyaniline with ethyl acetoacetate in the presence of trimethyl orthoformate and isopropylidene malonate under reflux conditions yields intermediate BA-1 (4-hydroxy-7-methoxyquinoline). Subsequent oxidation and hydrolysis steps convert BA-1 into the target carboxylic acid.

Reaction Conditions :

Boron-Mediated Cyclization

Patent EP0351889B1 describes a boron-assisted cyclization using boric acid and propionic anhydride. Ethyl-1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate is treated with boric acid in propionic anhydride at 110°C, forming a boron-di(propionyloxy)-anhydride intermediate. Acidic hydrolysis then yields the carboxylic acid.

Advantages :

Oxidation of Ethyl Quinoline-3-carboxylate

Ethyl quinoline-3-carboxylate derivatives are oxidized using agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to introduce the 2-oxo group. For example, ethyl 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is hydrolyzed with aqueous HCl to yield the carboxylic acid.

Mechanism :

- Oxidation : DDQ abstracts hydrogen, forming a dihydroquinoline intermediate.

- Hydrolysis : Ester cleavage under acidic or basic conditions.

Optimization :

Industrial-Scale Synthesis and Process Optimization

Solvent Selection and Temperature Control

Industrial protocols prioritize diphenyl ether for high-temperature cyclization due to its high boiling point (258°C) and stability. Methanol and dichloromethane are used for recrystallization to improve purity.

Case Study :

Catalytic Approaches

Boric acid acts as a Lewis acid catalyst in cyclization, reducing reaction time from 24 hours to 2 hours. Similarly, potassium carbonate facilitates peroxide-mediated oxidations, as seen in the synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide.

Table 1 : Comparative Analysis of Synthetic Methods

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions during cyclization, such as over-oxidation or decarboxylation, are minimized by:

化学反应分析

Substitution Reactions

The methoxy group at position 7 and the hydroxyl group at position 2 are primary sites for nucleophilic and electrophilic substitutions.

O-Methylation

The hydroxyl group at position 2 undergoes selective O-methylation under basic conditions:

-

Reagents : CH₃I, NaH or K₂CO₃

-

Conditions : DMF, 50°C, 1 hour

-

Product : Methyl 7-methoxy-2-(methylthio)quinoline-3-carboxylate

Steric hindrance from the methylthio group at position 2 directs methylation exclusively to the oxygen atom (Table 1).

Table 1: Methylation Selectivity in Position 2 Substitution

| Base Used | Solvent | O-Methylation (%) | N-Methylation (%) |

|---|---|---|---|

| NaH | DMF | 100 | 0 |

| K₂CO₃ | DMF | 100 | 0 |

| Triethylamine | DMF | 0 | 0 |

Esterification and Amidation

The carboxylic acid group at position 3 participates in esterification and amidation reactions.

Amide Formation

Reaction with 4-fluorobenzyl amine yields bioactive amides:

-

Reagents : 4-fluorobenzyl amine, triethylamine

-

Conditions : Dichloromethane (DCM), 0°C → RT

-

Product : 7-Methoxy-8-pentyloxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid-(4-fluorobenzyl)amide

-

Application : CB2 receptor inverse agonists with IC₅₀ values of 1 nM–1 μM .

Key Mechanistic Insight : Acid chloride intermediates (e.g., 11 , 12 ) react with amines via nucleophilic acyl substitution, confirmed by LC/MS and ¹H-NMR .

Cyclization Reac

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives as effective anticancer agents.

Case Study: Anticancer Effects on MCF-7 Cell Line

A study synthesized various derivatives of this compound and evaluated their anticancer effects against the MCF-7 breast cancer cell line. The compounds demonstrated significant cytotoxicity when compared to the standard drug Doxorubicin. Notably, compounds labeled as 7b and 8a showed strong activity, indicating their potential for further development into therapeutic agents .

| Compound | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|

| 7b | 5.4 | Higher efficacy |

| 8a | 6.0 | Comparable efficacy |

Cannabinoid Receptor Modulation

The compound has also been investigated for its interaction with cannabinoid receptors, particularly CB2 receptors.

In Vitro Evaluation of CB2 Receptor Activities

A series of aliphatic amides derived from this compound were synthesized and tested for their effectiveness as inverse agonists at the CB2 receptor. The findings indicated that many derivatives exhibited selective CB2 receptor activity with IC50 values ranging from 1 nM to 1 µM, suggesting their potential use in treating conditions modulated by the endocannabinoid system .

| Compound ID | IC50 (nM) | Receptor Activity |

|---|---|---|

| JTE-907 | 10 | Full inverse agonist |

| Compound A | 500 | Partial agonist |

Antimicrobial Properties

The antimicrobial efficacy of derivatives of this compound has been explored against various pathogens.

Case Study: Antimicrobial Screening

In a recent study, several synthesized compounds were screened for antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds demonstrated significant inhibition zones, with some achieving minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis. This suggests potential applications in developing new antimicrobial agents .

| Compound | Target Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 6d | Mycobacterium smegmatis | 6.25 | High |

| 9c | Pseudomonas aeruginosa | 12.5 | Moderate |

作用机制

The mechanism of action of 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .

相似化合物的比较

Comparison with Structural Analogs

Table 1: Comparative Analysis of Quinoline-3-carboxylic Acid Derivatives

Pharmacological Profiles

- Analgesic Activity: 4-Benzylamino and 6,7-dimethoxy derivatives exhibit potent analgesic effects in acetic acid writhing tests. The 7-methoxy analog’s activity remains underexplored but may differ due to substituent position .

- Anticancer Potential: Derivatives like 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acids show IC₅₀ values <10 µM against MCF-7 cells, suggesting the methoxy analog’s promise .

- Antimicrobial Activity: Fluoroquinolones (7-Cl, 6-F) remain clinically significant, while methoxy derivatives are less explored for antimicrobial use .

Key Research Findings

Positional Effects of Substituents :

- Methoxy at position 7 (vs. 6 or 8) may optimize steric interactions in receptor binding. Adjacent dimethoxy groups (6,7-) enhance analgesic activity but reduce metabolic stability .

Role of the Carboxylic Acid Group: Essential for bioactivity; decarboxylation abolishes analgesic effects in 4-benzylamino derivatives .

Synthetic Challenges :

- Tertiary amines at position 4 lead to instability, necessitating primary/secondary amines for stable analogs .

生物活性

7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a compound within the quinoline family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with a methoxy group at the 7th position and a carboxylic acid functionality. Its unique structure contributes to its biological activities, particularly in antimicrobial and anticancer applications.

Quinoline derivatives, including this compound, exhibit various mechanisms of action:

- Antimicrobial Activity : These compounds often inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. For instance, derivatives have shown potent inhibition against Escherichia coli DNA gyrase with IC50 values as low as .

- Anticancer Activity : The compound has demonstrated significant anticancer effects in vitro. Studies using the MCF-7 breast cancer cell line revealed that certain derivatives exhibited strong cytotoxicity compared to standard chemotherapeutics like Doxorubicin .

Antimicrobial Activity

A comparative analysis of the antimicrobial efficacy of this compound against various pathogens is shown in Table 1.

Anticancer Activity

The anticancer effects were evaluated using the MTT assay on different cancer cell lines. The results are summarized in Table 2.

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

- Anticancer Study : A study assessed the anticancer properties of synthesized derivatives against the MCF-7 cell line using the MTT assay. The results indicated that compounds with modifications at the carboxylic acid moiety showed enhanced cytotoxicity compared to their parent compound .

- Antimicrobial Evaluation : Research focused on the antimicrobial properties against Staphylococcus aureus and Candida albicans. The findings suggested that specific substitutions on the quinoline ring significantly improved antimicrobial efficacy .

- Hepatitis B Virus Inhibition : In vitro studies demonstrated that certain derivatives effectively inhibited Hepatitis B virus replication at concentrations around . This highlights the potential for developing antiviral therapies based on this scaffold .

常见问题

Q. What are the standard synthetic routes for 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid?

The synthesis typically involves cyclization of precursors such as 2-aminobenzoylacetate derivatives under basic conditions. A common approach includes reacting ethyl 2-aminobenzoylacetate with acetic anhydride, followed by cyclization using sodium ethoxide. The methoxy group at position 7 is introduced via alkylation or nucleophilic substitution, often requiring protective groups to ensure regioselectivity. Multi-step protocols may involve purification via recrystallization or column chromatography .

Q. How do researchers characterize the physicochemical properties of this compound?

Key properties include pKa determination (via potentiometric titration), solubility profiling in polar/non-polar solvents, and thermal stability analysis (DSC/TGA). Spectroscopic techniques like IR and NMR are used to confirm functional groups (e.g., carboxylic acid at C3, ketone at C2). HPLC with UV detection ensures purity, while X-ray crystallography resolves structural ambiguities .

Q. What biological activities have been reported for quinoline-3-carboxylic acid derivatives?

Analogous compounds exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For example, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives show activity against breast cancer cell lines (e.g., MCF-7) via topoisomerase inhibition. Biological assays often involve cytotoxicity testing (MTT assay) and enzyme-binding studies .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for synthetic intermediates be resolved?

Discrepancies in NMR or IR spectra may arise from tautomerism or residual solvents. Use deuterated solvents for NMR, and cross-validate with high-resolution mass spectrometry (HRMS). For tautomeric forms (e.g., keto-enol equilibria), computational modeling (DFT) can predict dominant conformers .

Q. What strategies improve regioselectivity during methoxy group introduction at position 7?

Employ directed ortho-metalation (DoM) with lithium amides to selectively functionalize the quinoline core. Alternatively, use Friedel-Crafts alkylation with methyl iodide in the presence of Lewis acids (e.g., AlCl₃). Protecting the carboxylic acid group as a methyl ester prevents undesired side reactions .

Q. How do structural modifications at position 4 impact biological activity?

Substituents at position 4 (e.g., alkyl, aryl) alter lipophilicity and binding affinity. For instance, 4-methyl analogs show enhanced cellular permeability, while 4-fluoro derivatives increase enzyme inhibition potency. Structure-activity relationship (SAR) studies using logP measurements and molecular docking are critical for optimization .

Q. What methodologies address low yields in large-scale synthesis?

Microwave-assisted synthesis reduces reaction times and improves cyclization efficiency. Flow chemistry techniques enhance heat transfer and scalability. Process analytical technology (PAT), such as in-line FTIR, monitors intermediate formation and adjusts reagent stoichiometry dynamically .

Q. How does the methoxy group influence interactions with biological targets compared to other substituents?

The methoxy group’s electron-donating nature enhances π-stacking in enzyme active sites. Comparative studies with 7-H and 7-ethoxy analogs reveal that methoxy improves binding to cytochrome P450 isoforms while reducing off-target effects. Surface plasmon resonance (SPR) assays quantify binding kinetics for such comparisons .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

Conduct forced degradation studies (acid/base hydrolysis, oxidative stress) followed by LC-MS to identify degradation products. Long-term stability is assessed via accelerated aging tests (40°C/75% RH) with periodic HPLC analysis. Plasma stability assays using mammalian serum predict in vivo behavior .

Q. How can researchers reconcile conflicting bioactivity data across studies?

Variations in assay protocols (e.g., cell line passage number, incubation time) often cause discrepancies. Standardize assays using reference compounds (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple labs. Meta-analyses of published IC₅₀ values with sensitivity weighting can identify consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。